molecular formula C7H5Cl2NO2 B15224678 5-Chloro-6-methoxypicolinoyl chloride

5-Chloro-6-methoxypicolinoyl chloride

Cat. No.: B15224678
M. Wt: 206.02 g/mol
InChI Key: CIWBBIDRTYXITA-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypicolinoyl chloride is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position, a methoxy group at the 6-position, and a reactive acyl chloride functional group. Its molecular formula is C₇H₅Cl₂NO₂ (molecular weight: 206.03 g/mol). The compound’s structure combines electron-withdrawing (Cl) and electron-donating (methoxy) substituents, which influence its reactivity and applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.

Key properties:

  • Reactivity: The acyl chloride group enables nucleophilic substitution, facilitating coupling reactions to form amides or esters.
  • Stability: Moisture-sensitive due to the acyl chloride moiety, requiring anhydrous storage conditions.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

5-chloro-6-methoxypyridine-2-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3

InChI Key

CIWBBIDRTYXITA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypicolinic acid is dissolved in an appropriate solvent such as dichloromethane (DCM), and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of triphosgene as a chlorinating agent has also been explored for its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxypicolinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    5-Chloro-6-methoxypicolinic Acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

5-Chloro-6-methoxypicolinoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypicolinoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with desired properties .

Comparison with Similar Compounds

Substituent and Functional Group Variations

The compound’s closest analogs (similarity scores >0.75) include halogenated pyridines with variations in substituents and functional groups (Table 1) .

Table 1. Structural Comparison of 5-Chloro-6-methoxypicolinoyl Chloride and Analogs

Compound Name CAS No. Substituents (Positions) Functional Group Similarity Score
This compound Not provided 5-Cl, 6-OMe Acyl chloride Reference
(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride 185017-72-5 5-Br, 6-Cl Methanamine hydrochloride 0.82
5-Bromo-6-chloropyridin-2-amine 1256823-65-0 5-Br, 6-Cl Amine 0.80
5-Bromo-6-chloropicolinonitrile 1799439-04-5 5-Br, 6-Cl Nitrile 0.75
5-Chloro-6-methylpicolinaldehyde 137778-17-7 5-Cl, 6-Me Aldehyde N/A
5-Chloro-6-methoxypicolinaldehyde 1211527-87-5 5-Cl, 6-OMe Aldehyde N/A

Key Observations :

Halogen vs. Methoxy/Methyl Substitution: Bromine substitution at the 5-position (e.g., 185017-72-5) reduces similarity (0.82) compared to chlorine due to steric and electronic differences. Bromine’s larger atomic radius and lower electronegativity alter reaction kinetics in cross-coupling processes . Methoxy (OMe) groups enhance electron density at the pyridine ring compared to methyl (Me), increasing susceptibility to electrophilic substitution. This is evident in the higher polarity and solubility of 5-chloro-6-methoxypicolinaldehyde (C₇H₆ClNO₂) versus its methyl analog (C₇H₆ClNO) .

Functional Group Impact: Acyl chloride derivatives exhibit higher reactivity than aldehydes or amines. For example, this compound readily forms amides under mild conditions, whereas the aldehyde analogs (e.g., 1211527-87-5) require harsher catalysts for similar transformations . Amine and nitrile derivatives (e.g., 1256823-65-0, 1799439-04-5) are less electrophilic, limiting their utility in Friedel-Crafts or nucleophilic acyl substitution reactions .

Physicochemical and Application Differences

  • Solubility: Methoxy-substituted compounds (e.g., 5-chloro-6-methoxypicolinaldehyde) show improved solubility in polar solvents (e.g., methanol) compared to methyl analogs, as noted in extraction studies using methylene chloride .
  • Stability : Acyl chlorides require stringent storage (dry, inert atmosphere) to prevent hydrolysis, while aldehydes (e.g., 137778-17-7) are stable at room temperature but prone to oxidation .
  • Synthetic Utility: this compound is favored in peptide coupling and polymer chemistry. Brominated analogs (e.g., 185017-72-5) are niche intermediates in antiviral drug synthesis due to bromine’s leaving-group propensity .

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